(-)-N6-(2-Phenylisopropyl)-adenosine
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Overview
Description
(-)-N6-(2-Phenylisopropyl)-adenosine: is a synthetic adenosine analog known for its potent biological activity, particularly in the modulation of adenosine receptors. This compound is of significant interest in pharmacological research due to its ability to selectively activate specific adenosine receptor subtypes, which are involved in various physiological processes such as cardiovascular function, neurotransmission, and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-(2-Phenylisopropyl)-adenosine typically involves the alkylation of adenosine with a suitable phenylisopropyl halide. The process can be summarized in the following steps:
Protection of Adenosine: Adenosine is first protected at the 2’,3’-hydroxyl groups using a protecting group such as acetonide.
Alkylation: The protected adenosine is then reacted with 2-phenylisopropyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-N6-(2-Phenylisopropyl)-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenyl ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the adenosine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-N6-(2-Phenylisopropyl)-adenosine is used as a model compound to study the reactivity of adenosine analogs and their interactions with various chemical reagents.
Biology: Biologically, this compound is significant for its role in modulating adenosine receptors, which are involved in numerous physiological processes. It is used in research to understand receptor-ligand interactions and the downstream effects of receptor activation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a cardioprotective agent, neuroprotective agent, and in the treatment of inflammatory diseases.
Industry: Industrially, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Molecular Targets and Pathways: (-)-N6-(2-Phenylisopropyl)-adenosine primarily targets adenosine receptors, specifically the A1 and A2A subtypes. Upon binding to these receptors, it activates G-protein coupled signaling pathways, leading to various cellular responses such as inhibition of adenylate cyclase, modulation of ion channels, and activation of phospholipase C.
Comparison with Similar Compounds
N6-Cyclopentyladenosine (CPA): Another adenosine analog with high selectivity for A1 receptors.
N6-Benzyladenosine: Known for its potent activity at A2A receptors.
N6-(3-Iodobenzyl)adenosine: Used in receptor binding studies due to its high affinity for adenosine receptors.
Uniqueness: (-)-N6-(2-Phenylisopropyl)-adenosine is unique due to its specific structural features that confer high selectivity and potency towards adenosine receptors, making it a valuable tool in both basic and applied research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and mechanism of action
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGCFBBHQEQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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